![molecular formula C18H20N2O6S B2698936 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034426-93-0](/img/structure/B2698936.png)
4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, have been synthesized using methods like alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one”, also known as “4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one”.
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research, particularly as a urease inhibitor . Urease inhibitors are crucial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to peptic ulcers and gastric cancer . The compound’s structure allows it to effectively bind to the urease enzyme, inhibiting its activity and thereby reducing the pathogenicity of these bacteria.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of this compound have been explored for use in blue organic light-emitting diodes (OLEDs) . The unique molecular structure facilitates efficient blue light emission, which is essential for high-performance OLED displays and lighting . The compound’s ability to undergo triplet-triplet annihilation (TTA) enhances its electroluminescent properties, making it a promising candidate for next-generation OLED technologies.
Catalysis
The compound’s structural features make it a valuable candidate in catalysis . It can act as a ligand in the formation of metal complexes, which are used as catalysts in various organic reactions. These catalysts can improve reaction rates and selectivity, making industrial processes more efficient and environmentally friendly .
Antimicrobial Agents
Research has indicated that this compound exhibits significant antimicrobial properties . Its ability to disrupt bacterial cell walls and inhibit essential enzymes makes it a potent agent against a range of bacterial pathogens. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant bacteria .
Neuroprotective Agents
The compound has also been studied for its potential as a neuroprotective agent . Its antioxidant properties help in protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for therapeutic interventions aimed at slowing the progression of these diseases.
Agricultural Chemicals
In agriculture, this compound can be used as a pesticide or herbicide . Its ability to inhibit specific enzymes in pests and weeds makes it an effective tool for protecting crops from damage and improving agricultural yields . The compound’s specificity ensures minimal impact on non-target organisms, making it an environmentally friendly option.
Polymer Science
The compound’s unique chemical structure allows it to be incorporated into polymers to enhance their properties. For example, it can improve the thermal stability and mechanical strength of polymeric materials, making them more suitable for high-performance applications in various industries .
Biomedical Imaging
Finally, the compound has potential applications in biomedical imaging . Its ability to bind to specific biological targets can be leveraged to develop contrast agents for imaging techniques such as MRI and PET scans. This can improve the accuracy of diagnostic imaging and aid in the early detection of diseases .
Propiedades
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-7-13(8-18(21)19(12)2)26-14-10-20(11-14)27(22,23)15-3-4-16-17(9-15)25-6-5-24-16/h3-4,7-9,14H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHANQSGVYRINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)
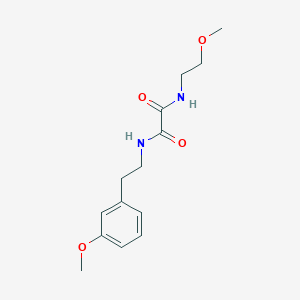

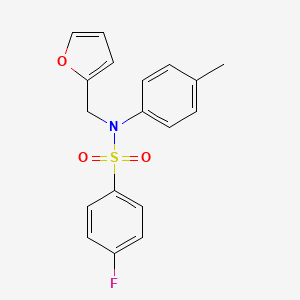

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)
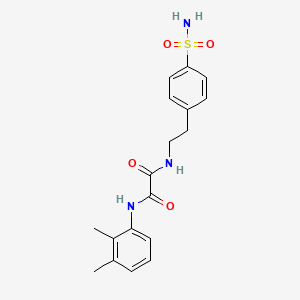
![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)
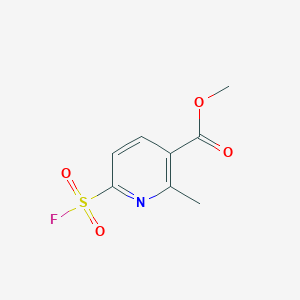
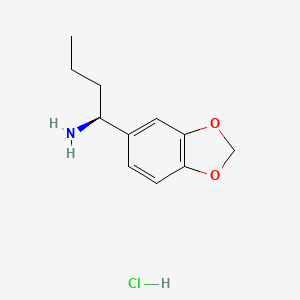
amine](/img/structure/B2698876.png)